molecular formula C13H16ClFN2O3S B4652439 1-[(2-Chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

1-[(2-Chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B4652439
M. Wt: 334.79 g/mol
InChI Key: QUCYJDAVDYKLPX-UHFFFAOYSA-N
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Description

1-[(2-Chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a carboxamide group and a sulfonyl group attached to a benzyl moiety, which is further substituted with chlorine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the benzyl sulfonyl chloride intermediate. This intermediate is then reacted with piperidine-4-carboxamide under controlled conditions to yield the final product. Common reagents used in the synthesis include thionyl chloride for the sulfonylation step and various solvents such as dichloromethane or acetonitrile for the reaction medium.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

    Reduction: The carboxamide group can be reduced to an amine under reductive conditions.

    Substitution: The chlorine and fluorine atoms on the benzyl moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce primary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-Chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The carboxamide group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Chloro-6-fluorobenzyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide
  • 1-[(2-Chloro-6-fluorobenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide

Uniqueness

1-[(2-Chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxamide is unique due to its specific substitution pattern on the benzyl moiety, which can influence its reactivity and interaction with biological targets. The presence of both chlorine and fluorine atoms can enhance its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClFN2O3S/c14-11-2-1-3-12(15)10(11)8-21(19,20)17-6-4-9(5-7-17)13(16)18/h1-3,9H,4-8H2,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCYJDAVDYKLPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)S(=O)(=O)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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